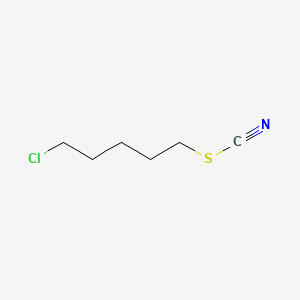

5-Chloropentyl thiocyanate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

64048-00-6 |

|---|---|

Molecular Formula |

C6H10ClNS |

Molecular Weight |

163.67 g/mol |

IUPAC Name |

5-chloropentyl thiocyanate |

InChI |

InChI=1S/C6H10ClNS/c7-4-2-1-3-5-9-6-8/h1-5H2 |

InChI Key |

LDMOQCCSGVYFGA-UHFFFAOYSA-N |

Canonical SMILES |

C(CCSC#N)CCCl |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 5 Chloropentyl Thiocyanate

Hydrolysis Reactions of Organothiocyanates

The hydrolysis of organic thiocyanates can proceed through different pathways depending on the reaction conditions and the structure of the organic substrate. Generally, thiocyanates can be hydrolyzed to thiocarbamates. In an enzymatic context, a specific enzyme, thiocyanate (B1210189) hydrolase, has been identified in Thiobacillus thioparus. This enzyme catalyzes the hydrolysis of thiocyanate (SCN⁻) to carbonyl sulfide (B99878) (COS) and ammonia (B1221849). The reaction is as follows:

SCN⁻ + 2H₂O → COS + NH₃ + OH⁻

This enzymatic process is crucial for the degradation of thiocyanate in certain microorganisms.

Isomerization Pathways, including Allylic and Acyl Systems

Organic thiocyanates can undergo isomerization to form the more thermodynamically stable isothiocyanates. This rearrangement is particularly facile for allylic thiocyanates, which readily convert to allylic isothiocyanates upon heating. The isomerization of allyl thiocyanate to allyl isothiocyanate is a well-documented example of a-sigmatropic rearrangement. While 5-chloropentyl thiocyanate is not an allylic system, the potential for isomerization exists, especially under thermal conditions or in the presence of catalysts. Acyl thiocyanates are also known to isomerize to acyl isothiocyanates, a reaction often catalyzed by excess thiocyanate ions. The stability of the resulting isothiocyanate is a driving force for these rearrangements.

Electrochemical Reduction of Thiocyanate Functionality

The electrochemical reduction of organic thiocyanates offers a pathway to cleave the S-CN bond. The mechanism of this reduction can vary depending on the substituents on the organic moiety. For aryl thiocyanates, the reduction can proceed through a stepwise mechanism involving a radical anion intermediate, or a concerted mechanism. In some cases, an interesting autocatalytic process is observed where the electrochemically generated thiolate ion attacks the starting thiocyanate. This process can lead to the reduction occurring at less negative potentials than anticipated. The primary products of electrochemical reduction are typically the corresponding thiolate and cyanide ions. For instance, the reduction of phenacyl thiocyanate at a mercury cathode leads to the formation of an enolate, which can then participate in further reactions.

Functional Group Interconversions of Thiocyanate

The thiocyanate group is a versatile functional handle that can be converted into a variety of other sulfur-containing functionalities, significantly expanding the synthetic utility of this compound.

Conversion to Thioethers, Disulfides, and Thiols

Thioethers: Thiocyanates can serve as precursors for thioethers. One common method involves the reaction of a thiocyanate with a suitable nucleophile. Additionally, thioethers can be synthesized from thiocyanates through cross-coupling reactions.

Disulfides: Symmetrical disulfides can be efficiently synthesized from organic thiocyanates via reductive dimerization. A method using sodium in silica (B1680970) gel at room temperature provides a clean alternative to traditional methods that often involve foul-smelling thiols. The reaction proceeds through a dissociative electron transfer from sodium to the thiocyanate, generating a thiolate ion which then displaces a cyanide ion from another thiocyanate molecule to form the disulfide bond. Unsymmetrical disulfides can also be prepared from thiocyanates.

Thiols: Organic thiocyanates can be readily converted to the corresponding thiols through various reductive cleavage methods. Common reducing agents include lithium aluminum hydride and zinc with hydrochloric acid. Catalytic hydrogenolysis using a palladium on charcoal catalyst is another effective method. A milder approach involves the use of phosphorus pentasulfide in refluxing toluene, which avoids harsh reagents. The reaction is believed to proceed through an initial thionation of the thiocyanate to a dithiocarbamate (B8719985) intermediate, which then decomposes to the thiol.

Table 1: Selected Reagents for the Conversion of Thiocyanates

| Target Functional Group | Reagent(s) | Reference(s) |

|---|---|---|

| Thioether | Nucleophiles, Cross-coupling reagents | |

| Disulfide | Sodium in silica gel | |

| Thiol | Phosphorus pentasulfide, LiAlH₄, Zn/HCl, Pd/C (H₂) |

Derivatization to Trifluoromethyl Thioethers

The conversion of thiocyanates to trifluoromethyl thioethers is a valuable transformation in medicinal and agricultural chemistry. This can be achieved through a Sandmeyer-type reaction where an arenediazonium salt is treated with sodium thiocyanate and a trifluoromethylating reagent, such as the Ruppert-Prakash reagent (TMSCF₃), in the presence of a copper catalyst. Another approach involves the in-situ generation of a copper-CF₂H complex from copper thiocyanate and TMS-CF₂H, which then converts the organothiocyanate into a difluoromethyl thioether. A direct nucleophilic substitution of ((difluoromethyl)sulfonyl)benzene (B45312) with organothiocyanates under transition-metal-free conditions also yields (benzenesulfonyl)difluoromethyl thioethers.

Table 2: Methods for the Synthesis of Fluorinated Thioethers from Thiocyanates

| Product Type | Reagents | Key Features | Reference(s) |

|---|---|---|---|

| Aryl Trifluoromethyl Thioether | Arenediazonium salt, NaSCN, TMSCF₃, CuSCN | Sandmeyer-type reaction | |

| Difluoromethyl Thioether | TMS-CF₂H, CuSCN | In-situ generation of active copper complex | |

| (Benzenesulfonyl)difluoromethyl Thioether | ((Difluoromethyl)sulfonyl)benzene, t-BuOK | Transition-metal-free nucleophilic substitution |

Formation of Sulfenyl Tetrazoles

Organic thiocyanates are valuable precursors for the synthesis of 5-sulfenyl tetrazoles. This transformation is typically achieved through a [3+2] cycloaddition reaction between the thiocyanate and an azide (B81097) source, such as sodium azide. The reaction is often promoted by a Lewis acid catalyst, like sulfamic acid or zinc bromide, and is usually carried out in a polar aprotic solvent like DMF at elevated temperatures. This method provides a direct route to sulfur-linked tetrazole derivatives, which are of interest in medicinal chemistry.

Cycloaddition Reactions Involving Thiocyanates

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. Thiocyanates, including alkyl thiocyanates like this compound, can participate in several types of cycloaddition reactions, leading to the formation of diverse heterocyclic systems.

(3+2)-Cycloadditions for Heterocycle Formation (e.g., Thio-/Selenopyrrolines)

(3+2)-Cycloaddition reactions involving thiocyanates provide an efficient route to five-membered heterocycles. For instance, a straightforward protocol has been developed for the synthesis of thio- and selenopyrrolines through the (3+2)-cycloaddition of aryl thio- or selenocyanates with donor-acceptor cyclopropanes (DACs). researchgate.net This reaction is catalyzed by a Lewis acid, such as tin(IV) chloride (SnCl4). researchgate.net

The reaction demonstrates good chemoselectivity. When DACs are treated with 3-cyanophenyl thiocyanate, the thiocyanate moiety is observed to be more reactive than the nitrile group in these cycloaddition reactions. researchgate.net This selectivity highlights the synthetic utility of the thiocyanate group in complex molecule synthesis.

Further research has shown that isothiocyanates are effective substrates in (3+2) cycloadditions with N-sulfonyl-2-substituted aziridines for the synthesis of iminothiazolidines. caltech.edu These reactions, mediated by zinc(II), exhibit broad substrate scope and high yields. caltech.edu

Table 1: Examples of (3+2)-Cycloaddition Reactions for Heterocycle Formation

| Reactants | Catalyst/Conditions | Product | Reference |

| Aryl thio-/selenocyanates and Donor-Acceptor Cyclopropanes | SnCl4 | Thio-/Selenopyrrolines | researchgate.net |

| N-sulfonyl-2-substituted aziridines and Isothiocyanates | ZnBr2 | Iminothiazolidines | caltech.edu |

| Donor-Acceptor Cyclopropanes and Isocyanates/Isothiocyanates/Carbodiimides | FeCl3 or Sn(OTf)2 | Five-membered heterocycles | researchgate.net |

Ruthenium-Catalyzed [2+2+2] Cycloadditions for Pyridine (B92270) Derivatives

Ruthenium-catalyzed [2+2+2] cycloaddition reactions represent an atom-economical method for synthesizing highly substituted pyridine derivatives. dntb.gov.uarsc.orgnih.gov This transformation typically involves the reaction of diynes with a nitrile-containing compound, such as a thiocyanate, in the presence of a ruthenium catalyst. rsc.orgnih.gov

A notable example is the synthesis of 3-(2-thiopyridyl)indoles through the ruthenium(II)-catalyzed [2+2+2] cycloaddition of α,ω-diynes with 3-thiocyanatoindoles. rsc.org This reaction proceeds under mild conditions with good to excellent yields, utilizing a readily available chloro(pentamethylcyclopentadienyl)(cyclooctadiyne)ruthenium(II) catalyst. rsc.org Similarly, Ru(II)-catalyzed intermolecular double [2+2+2] cycloadditions of 1,6-diynes and alkynylthiocyanates have been developed for the synthesis of 2-aryl thiopyridines. dntb.gov.ua

The mechanism of these reactions can proceed through either a cationic or a neutral pathway, with the specific ruthenium complex influencing the preferred route. researchgate.net For example, Cp*RuCl(COD) energetically favors the cationic pathway. researchgate.net These cycloadditions offer a powerful strategy for the rapid construction of functionalized six-membered carbo- and heterocycles. scispace.com

Table 2: Ruthenium-Catalyzed [2+2+2] Cycloaddition for Pyridine Synthesis

| Diyne | Thiocyanate | Catalyst | Product | Reference |

| α,ω-diynes | 3-Thiocyanatoindoles | Chloro(pentamethylcyclopentadienyl)(cyclooctadiyne)ruthenium(II) | 3-(2-Thiopyridyl)indoles | rsc.org |

| 1,6-Diynes | Alkynylthiocyanates | Ru(II) complex | 2-Aryl thiopyridines | dntb.gov.ua |

| 1,6-Diynes | Aryl cyanates | Cp*Ru(COD)Cl | 2-Aryloxypyridines | researchgate.net |

Cleavage Reactions of the Thiocyanate Group to Thiols

The conversion of the thiocyanate group to a thiol (-SH) is a fundamental transformation in organic synthesis, providing access to an important class of sulfur-containing compounds. beilstein-journals.org Several methods exist for this cleavage, each with its own advantages and limitations.

Historically, reductive cleavage using metal-acid combinations like zinc and hydrochloric acid, or catalytic hydrogenation, has been employed, though these methods can be slow or result in poor yields. google.com A more effective, though costly, reagent for this conversion is lithium aluminum hydride. google.com

A more recent and efficient method involves the use of phosphorus pentasulfide (P2S5) in refluxing toluene. beilstein-journals.orgbeilstein-journals.org This procedure is mild, avoids the use of hazardous transition metals and harsh reducing agents, and provides good to moderate yields of the corresponding thiols in a short reaction time. beilstein-journals.orgnih.gov The proposed mechanism involves the initial thionation of the thiocyanate to a dithiocarbamate derivative, which then decomposes to the thiol. beilstein-journals.orgnih.gov

Another approach utilizes an alkali metal-liquid ammonia solution, such as sodium in anhydrous liquid ammonia. google.com This method selectively cleaves the carbon-sulfur bond of the thiocyanate to form the corresponding thiol upon acidification. google.com

Table 3: Reagents for the Cleavage of Thiocyanates to Thiols

| Reagent | Conditions | Advantages | Disadvantages | Reference |

| Zinc/Hydrochloric Acid | Slow reaction rates | google.com | ||

| Catalytic Hydrogenation (H2/MoS2) | Poor yields | google.com | ||

| Lithium Aluminum Hydride | Ether | General utility | High cost | google.com |

| Phosphorus Pentasulfide (P2S5) | Refluxing toluene | Mild, efficient, avoids harsh reagents | beilstein-journals.orgbeilstein-journals.org | |

| Sodium/Liquid Ammonia | Anhydrous liquid ammonia, then acidification | Selective cleavage | Requires handling of liquid ammonia | google.com |

Derivatives and Analogs of 5 Chloropentyl Thiocyanate

Polymeric Thiocyanate (B1210189) Derivatives

The thiocyanate group's ability to undergo polymerization or be incorporated into polymer backbones is a key feature. This has led to the synthesis of novel polymeric materials.

Research into polymeric structures has explored the use of thiocyanates. While direct polymerization of 5-Chloropentyl thiocyanate is not extensively documented in the provided results, the synthesis of polymers from related thiocyanate compounds provides insight into potential pathways. For instance, the polymerization of thiocyanic acid, formed from ammonium (B1175870) thiocyanate, yields a polymer with a repeating (–С(SH)=N–) structure. scispace.com This suggests that the thiocyanate group can be a reactive site for polymerization. The synthesis of such polymers often involves heating ammonium thiocyanate with reagents like anhydrous sodium bisulfate. scispace.com The resulting thiocyanic acid polymer can then be further modified. scispace.com

Nitrogen-Containing Heterocyclic Derivatives with 5-Chloropentyl Moieties

The 5-chloropentyl chain can be readily introduced into various nitrogen-containing heterocyclic systems through nucleophilic substitution reactions, where the heterocyclic nitrogen atom displaces the chloride ion.

Imidazole (B134444) and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in numerous biologically active molecules. ajrconline.org The imidazole ring, a five-membered heterocycle with two nitrogen atoms, can be functionalized in various ways to enhance its therapeutic properties. jchemrev.comajrconline.org The synthesis of imidazole derivatives often involves multi-component reactions or modifications of a pre-formed imidazole core. jchemrev.comderpharmachemica.com For example, a series of imidazole derivatives were synthesized from 2-(4-chlorophenyl)-4, 5-diphenyl-1H-imidazole-1-yl)-acetic acid hydrazide. derpharmachemica.com The introduction of a 5-chloropentyl moiety onto an imidazole ring can be achieved through standard alkylation procedures. While a direct synthesis using this compound is not detailed, the related compound dl-Hexahydro-2-oxo-4-(5-chloropentyl)-1-furo(3,4)imidazole has been synthesized, indicating the feasibility of incorporating a 5-chloropentyl group into an imidazole-containing structure. lookchem.com

Benzothiazoles, which consist of a benzene (B151609) ring fused to a thiazole (B1198619) ring, are another important class of heterocyclic compounds with a wide range of biological activities. pharmacyjournal.inijbpas.com The synthesis of 2-substituted benzothiazole (B30560) derivatives is commonly achieved through the condensation of 2-aminothiophenol (B119425) with various aldehydes or carboxylic acids. ijbpas.com The 5-chloropentyl group can be introduced to create derivatives with specific properties. While the direct use of this compound in these syntheses is not explicitly described, the versatility of benzothiazole chemistry allows for the incorporation of such alkyl halide chains. The resulting benzothiazole derivatives have been investigated for various applications, with substitutions at different positions of the benzothiazole ring influencing their biological activity. pharmacyjournal.in For instance, the presence of a chloro group can enhance the antifungal activity of certain benzothiazole derivatives. pharmacyjournal.in

The imidazoquinoline and imidazopyridine ring systems are key components in a number of immunomodulatory and antiviral agents. google.com The synthesis of these compounds often starts from a substituted quinoline (B57606) or pyridine (B92270) precursor, which is then elaborated to form the fused imidazole ring. google.com While the direct incorporation of a this compound moiety is not specified, the synthesis of various substituted 1H-imidazo[4,5-c]quinolines has been reported, including those with alkyl side chains. google.com These compounds are of interest for their ability to modulate the immune response. google.com

Functionalized Organothiocyanates for Targeted Applications

The thiocyanate group (–SCN) is a versatile functional group that can be used to introduce sulfur into organic molecules. researchgate.net Organothiocyanates serve as important intermediates in the synthesis of various sulfur-containing compounds. The thiocyanation of aromatic and heteroaromatic compounds is a common method for producing these derivatives. jchemlett.com Ammonium thiocyanate is a frequently used reagent for this purpose due to its low cost and environmental friendliness. jchemlett.com

Biotinylated Compounds Incorporating 5-Chloropentyl Structures

While the direct utilization of this compound in the synthesis of biotinylated probes is not extensively documented in publicly available research, the incorporation of a five-carbon linker, structurally related to a pentyl group, is a recurring theme in bioconjugation chemistry. This is most prominently observed in the use of derivatives of 1,5-diaminopentane (cadaverine), which provide a flexible five-carbon spacer terminating in a reactive primary amine. This amine group can then be coupled to biotin (B1667282), creating a valuable reagent for labeling various biomolecules.

One of the most common reagents featuring this five-carbon chain is N-(5-aminopentyl)biotinamide, frequently referred to as biotin cadaverine. interchim.frinterchim.freurogentec.com This compound serves as a versatile building block for the biotinylation of molecules that contain carboxylic acid groups. interchim.frinterchim.fr The coupling is typically facilitated by carbodiimide (B86325) chemistry, such as using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC). interchim.fr The resulting conjugate benefits from the spatial separation provided by the pentyl chain, which can minimize steric hindrance and preserve the biological activity of the labeled molecule.

Research has shown the application of N-biotinyl-5-aminopentylamine, a lysine (B10760008) side-chain mimic, in studying chemical modifications of proteins. oup.com For instance, it has been used to investigate the histone-binding activity conferred by modifications of primary amines. oup.com In other studies, a lysine analog, N-biotinyl-5-aminopentylamine (Bt-APA), was employed as a substrate to explore the chemistry of lysine oxidation by enzymes like lysyl oxidase and by polyphenols. nih.gov

More complex probes have also been synthesized incorporating a pentylamine structure. An example is 5-(((N-(biotinoyl)amino)hexanoyl)amino)pentylamine, which features an extended linker. biotium.comscispace.com This reagent can be coupled to other molecules, such as in the site-specific biotinylation of antibodies. scispace.com These examples underscore the utility of the five-carbon diamine scaffold in creating biotinylated probes with varying linker lengths to suit different applications. nih.govlsu.edumdpi.comacs.orgresearchgate.netnih.gov The flexibility in linker design is crucial for optimizing the interaction between the biotinylated molecule and its binding partners, like streptavidin or avidin. glenresearch.comgenelink.com

The following table summarizes the key biotinylated compounds that incorporate a five-carbon amino linker structure, as discussed in the literature.

| Compound Name | Common Name / Synonym | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| N-(5-aminopentyl)biotinamide | Biotin Cadaverine; N-biotinyl-5-aminopentylamine; Bt-APA | C₁₅H₂₈N₄O₂S | 328.48 | Five-carbon diamine linker. interchim.frinterchim.fr |

| 5-(((N-(biotinoyl)amino)hexanoyl)amino) pentylamine | Biotin-X cadaverine | C₂₁H₃₉N₅O₃S | 441.64 | Extended linker with a pentylamine moiety. interchim.frbiotium.com |

Applications of 5 Chloropentyl Thiocyanate in Advanced Chemical Synthesis

Role as Versatile Precursors for Complex Organic Molecules

Organic thiocyanates are recognized as valuable building blocks in synthetic chemistry, enabling efficient access to a variety of sulfur-containing functional groups and molecular scaffolds. wikipedia.org The compound 5-Chloropentyl thiocyanate (B1210189) exemplifies this versatility due to its dual reactivity. The thiocyanate group (-SCN) can undergo transformations into other important sulfur functionalities such as thiols, disulfides, thioethers, and thioesters. chemrevlett.comrsc.org Simultaneously, the terminal alkyl chloride (-Cl) provides a classic site for nucleophilic substitution reactions. wikipedia.orgorganic-chemistry.org

This duality allows for sequential or selective functionalization, making it a strategic precursor for assembling more complex molecular architectures. Chemists can leverage the differential reactivity of the two electrophilic centers—the carbon atom bonded to the chlorine and the carbon of the thiocyanate group—to introduce various functionalities in a controlled manner. For instance, a soft nucleophile might preferentially attack the chloropentyl chain, while other conditions could be employed to transform the thiocyanate group. This controlled reactivity is fundamental to its role as a precursor in multi-step organic synthesis. cambridgescholars.com

The table below illustrates hypothetical transformations demonstrating the precursor capabilities of 5-Chloropentyl thiocyanate.

| Reagent/Condition | Target Functional Group | Product Structure |

| 1. NaSH2. Mild Acid | Thiol | HS-(CH₂)₅-SH |

| R-MgBr (Grignard) | Thioether | R-S-(CH₂)₅-Cl |

| H₂O, H⁺ (Hydrolysis) | Thiocarbamate | H₂NCO-S-(CH₂)₅-Cl |

| NaCN | Dinitrile | NC-S-(CH₂)₅-CN |

Note: The above reactions are illustrative of the potential reactivity of the functional groups and may require specific conditions for optimal yield and selectivity.

Building Blocks for Sulfur Heterocycles and Scaffolds

The structure of this compound is well-suited for the synthesis of sulfur-containing heterocycles, which are significant scaffolds in a wide array of pharmaceuticals and natural products. nih.govnih.govbohrium.com The five-carbon chain separating the two reactive groups is ideal for forming stable five- or six-membered rings through intramolecular cyclization.

A common strategy involves the transformation of the thiocyanate group into a nucleophilic sulfur species, such as a thiol. This can be achieved through reduction or hydrolysis. The resulting terminal thiol can then undergo an intramolecular nucleophilic substitution, attacking the carbon atom bearing the chlorine to displace the chloride ion. This process, known as intramolecular S-alkylation, would yield a six-membered cyclic thioether, specifically Thiane (Tetrahydro-2H-thiopyran).

Illustrative Cyclization Pathway:

Thiocyanate to Thiol Conversion: Cl-(CH₂)₅-SCN + Reducing Agent → Cl-(CH₂)₅-SH

Intramolecular Cyclization (in the presence of a base): Cl-(CH₂)₅-SH + Base → [⁻S-(CH₂)₅-Cl] → Thiane + Cl⁻

This approach provides a direct route to saturated sulfur heterocycles, which are prevalent motifs in medicinal chemistry. scispace.comnih.gov The ability to construct such cyclic systems makes this compound a valuable building block for creating diverse molecular scaffolds. organic-chemistry.org

Integration into Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.govbeilstein-journals.orgchemistryforsustainability.org Similarly, cascade reactions, which involve multiple bond-forming events occurring sequentially in one pot, offer an elegant and efficient approach to complex targets. 20.210.105nih.govdntb.gov.ua

This compound, with its two distinct electrophilic centers, is a prime candidate for integration into such processes. It can serve as a bifunctional component, reacting with different nucleophiles in a one-pot setting. For example, a carefully designed MCR could involve the reaction of a nucleophile at the alkyl chloride terminus and another at the thiocyanate group, incorporating the entire five-carbon sulfur-containing backbone into a larger, more complex molecule. nih.gov

In a cascade sequence, the initial reaction at one site could trigger a subsequent intramolecular transformation involving the second reactive group. For instance, an intermolecular reaction with a suitable enaminone could be followed by an intramolecular cyclization, leading to the formation of complex heterocyclic systems, such as thiazoles, in a single synthetic operation. researchgate.net The potential to participate in these advanced synthetic strategies underscores the compound's utility in modern organic chemistry.

Intermediate in the Synthesis of Therapeutically Relevant Compounds

L-(+)-Ergothioneine is a naturally occurring amino acid derivative with significant antioxidant properties. Its chemical synthesis is of considerable interest for applications in nutrition and medicine. nih.gov Patented industrial syntheses of L-(+)-ergothioneine typically involve the construction of the 2-mercaptoimidazole (B184291) ring (also known as the thiohistidine core). This is generally achieved by reacting a protected L-histidine derivative with a metal thiocyanate, such as potassium thiocyanate (KSCN). google.comgoogle.com In these established pathways, the thiocyanate ion (SCN⁻) acts as the source of the sulfur and adjacent carbon atom required to form the imidazole-2-thione moiety. The role of an alkyl thiocyanate like this compound as a direct intermediate or reactant in these specific, widely cited synthetic routes for L-(+)-Ergothioneine is not described. google.comgoogle.com

The development of novel ligands is crucial for advancing the field of catalysis. Sulfur-containing compounds are widely used as ligands in coordination chemistry due to sulfur's ability to form stable bonds with a variety of transition metals. mdpi.com The thiocyanate group itself can act as a ligand, but it is more commonly transformed into other functionalities like thioethers or thiols, which are versatile coordinating agents. chemrevlett.com

This compound can serve as a foundational molecule for creating specialized ligands. The thiocyanate group can be converted to a thiol (-SH), which can then be coordinated to a metal center. The terminal chloride offers a convenient handle for attaching the entire molecule to a larger scaffold, a polymer support, or another ligand system. This allows for the synthesis of bidentate or polydentate ligands with a flexible five-carbon spacer, which can influence the geometry and catalytic activity of the resulting metal complex.

| Transformation Step | Resulting Moiety | Application in Ligand Synthesis |

| Reduction of -SCN | Thiol (-SH) | Direct coordination to soft metal centers (e.g., Au, Ag, Pd). |

| Reaction of -SCN with R-MgBr | Thioether (-S-R) | Creation of thioether-based ligands. |

| Reaction of -Cl with a phosphine | Phosphonium (B103445) salt | Potential precursor for phosphine-thioether bidentate ligands. |

Applications in Material Science

The bifunctional nature of this compound also lends itself to applications in material science. It can be used as a monomer in polymerization reactions or as a surface modification agent to impart specific properties to materials.

The terminal chloro group can participate in nucleophilic substitution reactions to graft the molecule onto surfaces, such as silica (B1680970) or polymer films. This introduces a thiocyanate-terminated pentyl chain onto the material's surface. The appended thiocyanate group can then be used for further chemical modifications, such as cross-linking, attaching bioactive molecules, or coordinating metal nanoparticles. This versatility makes it a useful tool for creating functionalized materials with tailored surface properties. organic-chemistry.org The potential for polymerization, either through reactions involving the chloride or transformations of the thiocyanate group, opens avenues for creating novel sulfur-containing polymers with unique optical or electronic properties.

Mechanistic and Theoretical Investigations of Organothiocyanate Reactions

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for exploring the energetic landscapes of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic structure of molecules and elucidate reaction mechanisms. mdpi.com By calculating the energies of reactants, transition states, intermediates, and products, DFT can map out the entire reaction pathway. researchgate.netpku.edu.cn For reactions involving organothiocyanates, DFT calculations help in understanding the thermodynamics and kinetics of processes like nucleophilic substitution, where an alkyl halide reacts with a thiocyanate (B1210189) salt. nih.gov These calculations can predict the activation energies for different potential pathways, thereby identifying the most favorable route. researchgate.net For instance, DFT studies can compare the energetic barriers for the formation of the thiocyanate versus the isothiocyanate isomer, shedding light on the factors that control selectivity. mdpi.com The choice of functional and basis set in DFT calculations is critical for obtaining accurate results that correlate well with experimental observations. nih.gov

Table 1: Selected Applications of DFT in Organothiocyanate Reaction Analysis

| Studied Reaction/System | Key DFT Findings | Reference |

|---|---|---|

| Cycloaddition Reactions | Clarification of reaction mechanisms by locating reactants, intermediates, transition states, and products. | mdpi.com |

| Methanol (B129727) Dehydrogenation on Ni catalysts | Calculation of relative energies of intermediates and reaction pathways. | researchgate.net |

| Reactivity of Allyl Mercaptan | Comparative analysis of reactivity based on calculated thermodynamic descriptors. | nih.gov |

| Phase Transition in KSCN | Calculation of rotational energy barriers and elucidation of the collective disordering mechanism. | bohrium.com |

Molecular modeling encompasses a broader range of computational techniques, including semi-empirical methods and molecular mechanics, to study molecular behavior. These studies are instrumental in understanding the reactivity and selectivity of organothiocyanate reactions. rsc.org For example, modeling can be used to analyze the charge distribution and frontier molecular orbitals (HOMO-LUMO) of the ambident thiocyanate ion (SCN⁻), explaining its ability to attack electrophiles through either the sulfur or nitrogen atom. nih.gov Molecular orbital calculations have been employed to explore the reactivity of various thiocyanate systems, predicting how substituents influence reaction selectivity. rsc.org These studies suggest that kinetic and thermodynamic factors, which can be modeled computationally, determine the final product distribution. rsc.org Furthermore, modeling can elucidate the role of solvents and catalysts by simulating their interactions with the reacting species, providing a rationale for observed changes in reactivity and selectivity. researchgate.net

Kinetic Studies for Reaction Pathway Elucidation

Kinetic studies are essential for experimentally determining reaction rates, rate laws, and activation parameters, which are fundamental to elucidating reaction mechanisms. researchgate.net For the formation of alkyl thiocyanates from alkyl halides, kinetic experiments typically involve monitoring the concentration of reactants or products over time under various conditions (e.g., temperature, concentration, solvent). The data obtained can be used to determine the order of the reaction with respect to each reactant, providing direct evidence for the species involved in the rate-determining step. rsc.org For example, a second-order rate law for the reaction of an alkyl halide with thiocyanate ion is consistent with a bimolecular nucleophilic substitution (SN2) mechanism. rsc.org Kinetic studies on the oxidation of thiocyanate have revealed complex multi-step pathways involving transient intermediates like hypothiocyanite (B1210458) (OSCN⁻). researchgate.netelectronicsandbooks.com By analyzing the dependence of the reaction rate on various factors, a detailed mechanistic model can be constructed. nih.gov

Table 2: Kinetic Parameters for Reactions Involving Thiocyanate Species

| Reaction | Rate Constant (k) | Conditions | Reference |

|---|---|---|---|

| Oxidation of SCN⁻ by HSO₅⁻ | k₁ = 0.58 M⁻¹ s⁻¹ | pH 13.5, I = 1.0 M, 25.0 °C | researchgate.net |

| Oxidation of OSCN⁻ by HSO₅⁻ | k₂ = 1.6 x 10² M⁻¹ s⁻¹ | pH 13.5, I = 1.0 M, 25.0 °C | researchgate.net |

| Reaction of Cyanide with Thiosulfate | Second-order k = 3.9 x 10⁻⁵ M⁻¹ s⁻¹ | Aqueous solution, I = 0.09 M | researchgate.net |

| AdoCbi⁺OH⁻ + CN⁻ (rate-determining step) | k₂ = 2.91 x 10⁻² s⁻¹ | H₂O, 25.0 °C, I = 1.0 M | rsc.org |

Elucidation of Active Species and Transient Intermediates

Many reactions involving thiocyanates proceed through highly reactive, short-lived species. The identification and characterization of these active species and transient intermediates are critical for a complete understanding of the reaction mechanism. In radical reactions, the thiocyanate radical (•SCN), often generated through oxidation of the thiocyanate ion, is a key intermediate. mdpi.comnih.gov Its existence can be inferred from product analysis and control experiments. For instance, the addition of radical scavengers may inhibit the reaction, suggesting a radical pathway. researchgate.net In ionic pathways, intermediates such as the hypothiocyanite ion (OSCN⁻) have been identified during the oxidation of thiocyanate. researchgate.netelectronicsandbooks.com Techniques like stopped-flow spectrophotometry allow for the observation of transient species with short lifetimes, enabling the study of their formation and decay kinetics. nih.govnih.gov The decomposition of nitrosyl thiocyanate (ONSCN), for example, was studied by monitoring its consumption and identifying products, leading to a proposed mechanism involving intermediates like thiocyanogen (B1223195) ((SCN)₂) and the (SCN)₂⁻ radical anion. nih.gov

Catalytic Mechanisms in Thiocyanation and Derivatization Reactions

Catalysts are often employed to enhance the rate and selectivity of thiocyanation reactions. Understanding the mechanism by which these catalysts operate is key to process optimization.

Phase-Transfer Catalysis: In reactions between an inorganic thiocyanate salt (soluble in water) and an organic alkyl halide (soluble in an organic solvent), phase-transfer catalysts like quaternary ammonium (B1175870) or phosphonium (B103445) salts are used. rsc.orgresearchgate.net The catalyst facilitates the transfer of the thiocyanate anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. The mechanism involves the formation of an ion pair between the catalyst's cation and the thiocyanate anion, which is soluble in the organic medium. researchgate.net

Photocatalysis: Visible-light photocatalysis has emerged as a green method for generating thiocyanate radicals from thiocyanate salts. nih.govrsc.org A photocatalyst, upon absorbing light, can become excited and oxidize the SCN⁻ ion to the •SCN radical. This radical can then participate in various transformations, such as addition to alkenes or C-H functionalization. researchgate.netrsc.org The catalytic cycle is completed by the regeneration of the ground-state photocatalyst.

Metal-Catalyzed Reactions: Transition metals can catalyze the formation of C-SCN bonds. For example, copper catalysts have been used in the cross-coupling of arylboronic acids with KSCN to form aryl thiocyanates. organic-chemistry.org The proposed mechanism often involves oxidative addition of the organic halide to the metal center, followed by metathesis with the thiocyanate salt and subsequent reductive elimination to yield the product and regenerate the catalyst.

Table 3: Catalytic Systems for Thiocyanation Reactions

| Catalyst Type | Example Catalyst | Reaction Type | Mechanism Highlights | Reference |

|---|---|---|---|---|

| Phase-Transfer Catalyst | Quaternary Phosphonium Halides | Thiocyanation of alkyl halides | Forms a lipophilic ion pair with SCN⁻, facilitating its transfer to the organic phase for SN2 reaction. | rsc.orgresearchgate.net |

| Photocatalyst | Iridium(III) complexes, Rose Bengal | Oxidative thiocyanation | Light-excited catalyst oxidizes SCN⁻ to •SCN radical, which then reacts with the substrate. | nih.govrsc.org |

| Metal Catalyst | Copper Acetate (B1210297) | Cross-coupling of arylboronic acids | Involves oxidative addition, metathesis, and reductive elimination steps. | organic-chemistry.org |

| Enzyme (Biocatalysis) | Engineered Metapyrocatechase (MPC) | Enantioconvergent decarboxylative thiocyanation | Involves a radical rebound mechanism with an enzymatic Fe-NCS intermediate. | researchgate.net |

Regioselectivity and Chemoselectivity Studies in Thiocyanate Transformations

The thiocyanate ion is an ambident nucleophile, meaning it can attack an electrophilic center through either its sulfur atom (leading to a thiocyanate, R-SCN) or its nitrogen atom (leading to an isothiocyanate, R-NCS). researchgate.net Controlling the regioselectivity of this reaction is a central challenge in synthesis.

Studies have shown that the outcome is highly dependent on several factors:

Hard and Soft Acids and Bases (HSAB) Principle: The sulfur atom is a soft nucleophilic center, while the nitrogen atom is a hard center. According to the HSAB principle, soft electrophiles (like the sp³ carbon of an alkyl halide) tend to react preferentially at the soft sulfur atom, favoring the formation of alkyl thiocyanates. researchgate.net

Reaction Mechanism: In SN2 reactions, the thermodynamically more stable S-alkylation product is typically favored. rsc.org

Reaction Conditions: The choice of solvent, counter-ion, and temperature can influence the regioselectivity. For example, polar aprotic solvents can solvate the cation of the thiocyanate salt, leaving a "naked" and highly reactive thiocyanate anion, which can affect the S/N attack ratio. nih.gov

Catalyst Control: In some systems, the catalyst can control the chemoselectivity. By modulating the reaction pathway, a catalyst can steer the reaction towards one isomer over the other. researchgate.net

Regioselectivity is also a key consideration in the thiocyanation of more complex molecules, such as aromatic and heterocyclic compounds, where the position of the incoming thiocyanate group is determined by the electronic and steric properties of the substrate. rsc.orgjchemlett.com

Investigations into the Ambident Nature of the Thiocyanate Anion

The thiocyanate ion (SCN⁻) is a classic example of an ambident nucleophile, meaning it possesses two distinct nucleophilic centers, the sulfur and the nitrogen atoms, and can therefore react at either site to form two different isomeric products. oup.com In the context of the synthesis of 5-Chloropentyl thiocyanate, the reaction between a 1,5-dihalopentane, such as 1-chloro-5-iodopentane (B1345565) or 1,5-dichloropentane, and a thiocyanate salt, such as potassium thiocyanate (KSCN), exemplifies this dual reactivity. The reaction can theoretically yield both this compound (S-alkylation) and the isomeric 5-Chloropentyl isothiocyanate (N-alkylation).

The electronic structure of the thiocyanate anion can be described by a resonance hybrid of two principal contributing structures:

-S-C≡N <--> S=C=N-

This delocalization of the negative charge results in electron density on both the sulfur and nitrogen atoms, allowing for nucleophilic attack from either end of the ion. researchgate.net The sulfur atom is generally considered the "soft" nucleophilic center, while the nitrogen atom is the "harder" center. oup.com

The regioselectivity of the alkylation of the thiocyanate anion is influenced by several factors, including the nature of the electrophile (the alkylating agent), the solvent, the counter-ion of the thiocyanate salt, and the temperature. According to the Hard and Soft Acids and Bases (HSAB) principle, hard electrophiles tend to react with the hard nitrogen center, while soft electrophiles favor reaction at the soft sulfur center. oup.com Primary alkyl halides, such as the electrophilic center in the precursor to this compound, are considered soft electrophiles. Consequently, the reaction is expected to predominantly occur at the sulfur atom, yielding the thiocyanate product.

Kinetic and thermodynamic control also play a crucial role in determining the product distribution. Alkylation at the sulfur atom is typically kinetically favored, leading to the formation of the thiocyanate as the major initial product. nih.gov This is because sulfur is a more polarizable and generally better nucleophile than nitrogen in protic and polar aprotic solvents. The formation of the isothiocyanate, through N-alkylation, is often thermodynamically more favorable as the isothiocyanate isomer is generally more stable. However, the reaction to form the isothiocyanate often has a higher activation energy.

The choice of solvent significantly impacts the nucleophilicity of the two sites of the thiocyanate anion. Polar aprotic solvents, such as dimethylformamide (DMF) or acetone, are commonly employed for the synthesis of alkyl thiocyanates. These solvents solvate the cation of the thiocyanate salt effectively, leaving the thiocyanate anion relatively "bare" and highly nucleophilic. In these solvents, the more nucleophilic sulfur atom is more reactive, leading to a higher yield of the S-alkylation product. oup.com In contrast, protic solvents can form hydrogen bonds with the nitrogen atom of the thiocyanate anion, reducing its nucleophilicity and further favoring attack at the sulfur atom.

The nature of the cation in the thiocyanate salt can also influence the reaction's outcome. Alkali metal thiocyanates, like KSCN or NaSCN, are typically used to produce alkyl thiocyanates. However, the use of silver (I) thiocyanate (AgSCN) or mercury (II) thiocyanate (Hg(SCN)₂) can lead to a higher proportion of the isothiocyanate product. oup.com This is attributed to the coordination of the soft metal cation with the soft sulfur atom of the thiocyanate anion, blocking it from reacting and promoting nucleophilic attack from the nitrogen atom.

For the specific case of the formation of this compound from a suitable pentyl halide, the reaction is generally carried out under conditions that favor S-alkylation. This typically involves the use of an alkali metal thiocyanate in a polar aprotic solvent. The reaction proceeds via an SN2 mechanism, where the thiocyanate ion acts as the nucleophile.

The table below summarizes the expected influence of various factors on the regioselectivity of the reaction between a primary alkyl halide (R-X) and the thiocyanate anion.

| Factor | Condition | Favored Product | Governing Principle |

|---|---|---|---|

| Electrophile | Primary Alkyl Halide (Soft) | Thiocyanate (R-SCN) | HSAB Principle |

| Solvent | Polar Aprotic (e.g., DMF, Acetone) | Thiocyanate (R-SCN) | Enhanced Nucleophilicity of Sulfur |

| Solvent | Less Polar (e.g., n-hexane) | Isothiocyanate (R-NCS) | Solvation Effects |

| Counter-ion | K⁺, Na⁺ | Thiocyanate (R-SCN) | "Bare" Nucleophile |

| Counter-ion | Ag⁺, Hg²⁺ | Isothiocyanate (R-NCS) | Coordination to Sulfur |

| Control | Kinetic | Thiocyanate (R-SCN) | Lower Activation Energy for S-attack |

| Control | Thermodynamic | Isothiocyanate (R-NCS) | Greater Stability of Isothiocyanate |

Theoretical investigations using computational methods such as Density Functional Theory (DFT) have provided further insight into the electronic structure and reactivity of the thiocyanate anion. These studies have confirmed that the highest occupied molecular orbital (HOMO) has a larger coefficient on the sulfur atom, which is consistent with it being the site of kinetic attack by soft electrophiles. researchgate.net The distribution of the negative charge is more complex, with calculations showing a significant portion of the charge residing on the nitrogen atom. This is consistent with the nitrogen being the harder nucleophilic center.

Advanced Analytical Characterization Techniques for Organothiocyanates

Chromatographic Methodologies

Chromatographic techniques are powerful tools for separating 5-Chloropentyl thiocyanate (B1210189) from complex mixtures and for its quantification. The choice of method depends on the volatility and polarity of the compound.

High-Performance Liquid Chromatography (HPLC) and its Variants (e.g., HPLC-FLD, HPLC-MS-MS)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds like 5-Chloropentyl thiocyanate. A reversed-phase HPLC method would be a suitable approach, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase.

For the analysis of alkyl thiocyanates, a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water is typically employed. researchgate.net Detection can be achieved using a UV detector, as the thiocyanate functional group exhibits some UV absorbance. For enhanced sensitivity and selectivity, derivatization of the thiocyanate group can be performed. For instance, reaction with a fluorescent tag allows for highly sensitive detection using a fluorescence detector (HPLC-FLD). nih.gov

Furthermore, coupling HPLC with tandem mass spectrometry (HPLC-MS-MS) provides definitive structural confirmation and sensitive quantification. After separation by HPLC, the analyte is ionized and fragmented in the mass spectrometer. The resulting mass spectrum, showing the parent ion and its characteristic fragment ions, serves as a molecular fingerprint for this compound. nih.gov

Table 1: Illustrative HPLC Parameters for Alkyl Thiocyanate Analysis

| Parameter | Value |

|---|---|

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV, Fluorescence (after derivatization), or MS/MS |

| Injection Volume | 5 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique. Given its alkyl chain, this compound is expected to be amenable to GC analysis. In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that aids in its identification. reddit.com

Following separation by GC, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides detailed structural information. The fragmentation pattern of this compound would be expected to show characteristic losses of the chloroalkyl chain and the thiocyanate group. whitman.edu For instance, cleavage of the C-S bond would result in fragments corresponding to the chloropentyl cation and the thiocyanate radical.

Table 2: Predicted GC-MS Fragmentation for this compound

| Fragment Ion | Possible Structure |

|---|---|

| [C5H10Cl]+ | Chloropentyl cation |

| [SCN]+ | Thiocyanate cation |

| [M - Cl]+ | Loss of chlorine |

Micellar Electrokinetic Chromatography (MEKC)

Micellar Electrokinetic Chromatography (MEKC) is a capillary electrophoresis technique that is particularly useful for the separation of neutral molecules like this compound. wikipedia.orgnih.gov In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration, leading to the formation of micelles. asdlib.orgnews-medical.net

The separation in MEKC is based on the differential partitioning of the analyte between the aqueous buffer (mobile phase) and the interior of the micelles (pseudo-stationary phase). scispace.com As a neutral and moderately hydrophobic molecule, this compound would partition into the micelles. The extent of this partitioning, and thus its migration time, will depend on its hydrophobicity. This technique offers high separation efficiency and requires only small sample volumes. news-medical.net

Spectroscopic Characterization Techniques

Spectroscopic methods provide valuable information about the molecular structure and functional groups present in this compound.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Analysis and Linkage Isomerism

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. The thiocyanate group (-SCN) has a characteristic strong and sharp absorption band due to the C≡N triple bond stretching vibration. This band typically appears in the region of 2140-2175 cm⁻¹. nih.govresearchgate.net The presence of a strong peak in this region would be a clear indicator of the thiocyanate functional group in this compound.

Additionally, the C-Cl stretching vibration would be expected in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. The presence of these characteristic absorption bands provides strong evidence for the structure of the molecule. FT-IR spectroscopy can also be used to distinguish between thiocyanate (R-S-C≡N) and isothiocyanate (R-N=C=S) isomers, as the latter exhibits a broad and very intense absorption band around 2050-2150 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Thiocyanate (-SCN) | C≡N stretch | 2140 - 2175 (strong, sharp) |

| Alkyl C-H | C-H stretch | 2850 - 3000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would provide information about the number of different types of protons and their neighboring environments. The protons on the carbon adjacent to the electron-withdrawing thiocyanate group and the chlorine atom would be expected to appear at a lower field (higher ppm value) compared to the other methylene (B1212753) protons in the pentyl chain. compoundchem.comoregonstate.edu The integration of the peaks would correspond to the number of protons in each environment, and the splitting patterns (e.g., triplets, multiplets) would reveal the number of adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The carbon of the thiocyanate group (-SCN) has a characteristic chemical shift in the range of 110-120 ppm. science-and-fun.dersc.orgchemicalbook.com The carbon atom attached to the chlorine atom would also have a distinct chemical shift, typically in the range of 40-50 ppm. The remaining methylene carbons of the pentyl chain would appear at higher field (lower ppm values). compoundchem.com

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Cl-C H₂- | ~3.6 | ~45 |

| -CH₂- | ~1.8 | ~32 |

| -CH₂- | ~1.5 | ~25 |

| -CH₂- | ~1.9 | ~28 |

| -C H₂-SCN | ~3.0 | ~35 |

Note: The predicted values are estimates based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Molecular Adsorption and Detection

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a unique structural fingerprint. For organothiocyanates like this compound, the most prominent and characteristic feature in the Raman spectrum is the intense band corresponding to the C≡N stretching vibration. researchgate.netnih.gov This band typically appears in the 2090–2162 cm⁻¹ spectral region. researchgate.netibm.com Its precise position and bandwidth are sensitive to the local molecular environment, including solvent effects and hydrogen bonding interactions with the nitrogen atom of the nitrile group. nih.gov Other vibrational modes, such as C-S stretching (around 735 cm⁻¹) and S-C≡N bending (around 450 cm⁻¹), are also observable but are generally weaker. ibm.com

Surface-Enhanced Raman Scattering (SERS) dramatically amplifies the Raman signal of molecules adsorbed onto or very near to nanostructured metal surfaces, typically gold or silver. osti.govnih.gov This enhancement enables the detection of organothiocyanates at ultra-low concentrations, making it a valuable tool for trace analysis. nih.govsemanticscholar.org The SERS spectrum of the thiocyanate group is sensitive to its binding orientation on the metal surface. For instance, binding through the sulfur atom (S-bound) versus the nitrogen atom (N-bound) can lead to shifts in the C≡N stretching frequency. researchgate.net SERS is particularly useful for studying the adsorption and self-assembly of organothiocyanates on nanoparticle surfaces, providing insights into interfacial structures. nih.govresearchgate.net Studies on sodium thiocyanate have demonstrated a distinct characteristic SERS peak at 2126 cm⁻¹ using silver nanoparticles, with the signal intensity being linearly proportional to the concentration. nih.govmdpi.com

| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Typical SERS Shift (cm⁻¹) | Reference |

|---|---|---|---|

| C≡N Stretch | 2090 - 2162 | ~2126 (on Ag NPs) | researchgate.netibm.comnih.govmdpi.com |

| C-S Stretch | ~735 | - | ibm.com |

| S-C≡N Bend | ~450 | - | ibm.com |

| Metal-Sulfur Stretch (SERS) | - | 200 - 215 (on Ag) | ibm.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For the thiocyanate ion (SCN⁻) in aqueous solution, absorption bands are observed in the far-ultraviolet region. lookchem.com One study identified two primary bands at 216 nm (46,204 cm⁻¹) and 185 nm (53,989 cm⁻¹), with evidence of a third band at higher energies. lookchem.com These are assigned to charge-transfer-to-solvent (CTTS) transitions. lookchem.com

| Compound/Ion | λmax (nm) | Solvent/Medium | Reference |

|---|---|---|---|

| Thiocyanate Ion (SCN⁻) | 216 | Aqueous | lookchem.com |

| Thiocyanate Ion (SCN⁻) | 185 | Aqueous | lookchem.com |

| Allyl Isothiocyanate (analogue) | ~240 | Aqueous | researchgate.net |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This data is used to determine the empirical formula of a substance and to confirm the purity of a synthesized compound. For this compound, with the molecular formula C₆H₁₀ClNS, the theoretical elemental composition can be precisely calculated from its atomic weights.

The experimental values obtained from an elemental analyzer are compared against these theoretical values. A close correlation between the experimental and theoretical percentages is a strong indicator of the compound's identity and purity.

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 6 | 72.066 | 44.03% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 6.16% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 21.67% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.56% |

| Sulfur | S | 32.06 | 1 | 32.060 | 19.60% |

| Total | 163.666 | 100.00% |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org For this compound (C₆H₁₀ClNS), the molecular weight is approximately 163.67 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) cluster, with the characteristic isotopic pattern for a compound containing one chlorine atom (M⁺ at m/z ≈ 163 and M+2⁺ at m/z ≈ 165, with an intensity ratio of approximately 3:1) and one sulfur atom.

The fragmentation of the molecular ion under electron impact (EI) ionization would likely proceed through several pathways common to alkyl halides and thiocyanates. libretexts.org Key fragmentation processes would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the sulfur atom.

Loss of Chlorine: Fission of the C-Cl bond, resulting in a fragment at [M-Cl]⁺ (m/z ≈ 128).

Loss of the Thiocyanate Radical: Cleavage of the C-S bond, leading to the formation of a chloropentyl cation [C₅H₁₀Cl]⁺ (m/z ≈ 105/107) and the SCN radical.

McLafferty Rearrangement: While less common for this structure, it could potentially occur.

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 163/165 | Molecular Ion [M]⁺ | [C₆H₁₀ClNS]⁺ | Shows 3:1 isotopic pattern for one Cl atom. |

| 128 | [M - Cl]⁺ | [C₆H₁₀NS]⁺ | Loss of a chlorine radical. |

| 105/107 | [M - SCN]⁺ | [C₅H₁₀Cl]⁺ | Loss of a thiocyanate radical; shows Cl isotope pattern. |

| 58 | Thiocyanate Ion | [SCN]⁺ | Represents the thiocyanate functional group. |

Microscopic and Thermal Analysis

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that uses a beam of electrons to visualize the morphology, structure, and composition of materials at the nanoscale. wiley.com While TEM cannot resolve individual small molecules like this compound, it is an indispensable tool for characterizing materials that incorporate this compound.

For instance, if this compound is used as a precursor to form self-assembled monolayers (SAMs) on the surface of nanoparticles (e.g., gold or silver), TEM can be used to visualize the size, shape, and dispersion of these functionalized nanoparticles. It can also provide information on the thickness and uniformity of the organic layer coating the nanoparticle core. Furthermore, if the compound is integrated into a polymer matrix or used in the synthesis of nanostructures, TEM imaging can reveal the resulting morphology and the distribution of the sulfur and chlorine elements within the material through techniques like energy-dispersive X-ray spectroscopy (EDS) mapping.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.orglibretexts.org This technique is used to evaluate the thermal stability and decomposition profile of materials. A TGA analysis of this compound would provide information on its volatility and decomposition temperature.

The TGA curve would show the percentage of initial mass remaining on the y-axis versus temperature on the x-axis. For a relatively volatile compound like this compound, the analysis would likely show a single-step or multi-step mass loss. The initial mass loss could correspond to evaporation if the heating rate is slow. At higher temperatures, thermal decomposition would occur, involving the cleavage of the C-Cl, C-S, and S-CN bonds. nih.govrsc.org The temperature at which significant mass loss begins indicates the onset of decomposition and is a measure of the compound's thermal stability. The residual mass at the end of the experiment would indicate the amount of non-volatile decomposition products.

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

|---|---|---|

| 150 - 250 | ~95% | Evaporation/Boiling |

| > 300 | > 99% | Complete Decomposition |

Validation of Analytical Procedures in Research Contexts

The validation of an analytical procedure is a critical process in chemical research and analysis, establishing through laboratory studies that the performance characteristics of the method meet the requirements for its intended application. For organothiocyanates, such as this compound, ensuring the reliability and accuracy of analytical measurements is paramount for accurate characterization and quantification. The validation process encompasses a variety of parameters, each of which must be carefully evaluated to demonstrate that the method is fit for purpose. The principles of this validation are universally applicable, though the specific acceptance criteria may vary depending on the analytical technique and the research objectives.

Principles of Accuracy, Precision, Linearity, Range, Robustness, Detection Limit, and Quantitation Limit

The validation of analytical methods for organothiocyanates is guided by internationally recognized principles to ensure data quality and reliability. These principles are fundamental to demonstrating that a method is suitable for its intended use.

Accuracy

Accuracy refers to the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. For the analysis of organothiocyanates, accuracy is often expressed as the percent recovery of a known amount of the analyte spiked into a sample matrix. A study on the determination of thiocyanate in plasma reported accuracy within 8.8% of the nominal concentration. researchgate.net In the validation of a method for other organic sulfur compounds, average recoveries were found to be in the range of 81.89–102.38%.

Precision

Precision is the measure of the degree of scatter of a series of measurements of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is considered at three levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate precision (Inter-assay precision): The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment.

Reproducibility: The precision obtained between different laboratories.

For example, in a validated gas chromatography-mass spectrometry (GC-MS) method for phytochemicals, the intraday and interday precision was ≤2.56%. nih.gov Another study on thiocyanate analysis showed a between-run precision (CV) of 2.8-8% for a manual method and 2.6-6.6% for an automated method. researchgate.net

Interactive Data Table: Precision of an Analytical Method for an Organothiocyanate Analogue

| Precision Level | Number of Replicates (n) | Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | Standard Deviation (SD) | Relative Standard Deviation (RSD) (%) |

| Repeatability (Intra-day) | 6 | 50 | 50.3 | 0.85 | 1.69 |

| Intermediate Precision (Inter-day) | 6 | 50 | 51.1 | 1.25 | 2.45 |

Linearity

Linearity describes the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. This is typically evaluated by a linear regression analysis of the analyte response versus concentration. The correlation coefficient (r) or the coefficient of determination (r²) is used to express the quality of the fit of the data to a straight line. A value of r² > 0.99 is generally considered evidence of a good fit. For instance, a high-performance liquid chromatography (HPLC) method for isothiocyanates showed excellent linearity with a correlation coefficient of 1.00 for all detected standard analytes. researchgate.net Similarly, a GC-MS method for the analysis of a novel plant-based substance demonstrated good linearity with R² > 0.999 for each phytochemical. nih.gov

Interactive Data Table: Linearity of an Analytical Method for an Organothiocyanate Analogue

| Nominal Concentration (µg/mL) | Measured Response (Peak Area) |

| 10 | 15234 |

| 25 | 38123 |

| 50 | 75987 |

| 75 | 114234 |

| 100 | 151987 |

| Correlation Coefficient (r²) | 0.9998 |

Range

The range of an analytical method is the interval between the upper and lower concentration levels of the analyte (inclusive) that have been demonstrated to have a suitable level of precision, accuracy, and linearity. For the determination of thiocyanate in human plasma, a quantitation range between 25–500 µM was established. researchgate.net

Robustness

Robustness is the capacity of an analytical method to remain unaffected by small, but deliberate, variations in method parameters. chromatographyonline.com This provides an indication of its reliability during normal usage. For an HPLC method, these parameters could include the pH of the mobile phase, the column temperature, and the flow rate. For a GC-MS method, parameters such as the injection port temperature and the carrier gas flow rate might be varied. A study on an HPLC assay would evaluate the influence of a number of method parameters on the responses. chromatographyonline.com

Detection Limit (LOD)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. researchgate.net There are several methods to determine the LOD, including visual evaluation, the signal-to-noise ratio (commonly a ratio of 3:1), and calculation from the standard deviation of the response and the slope of the calibration curve. For example, a method for the determination of trace amounts of thiocyanate had a detection limit of 3.5 µmol dm⁻³. nih.gov

Quantitation Limit (LOQ)

The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net Similar to the LOD, the LOQ can be determined by various methods, such as using a signal-to-noise ratio of 10:1 or by calculating it from the standard deviation of the response and the slope of the calibration curve. In a study on cyanide and thiocyanate, the LOQ for thiocyanate in equine whole blood was 111 ppb. escholarship.org

Interactive Data Table: LOD and LOQ of an Analytical Method for an Organothiocyanate Analogue

| Parameter | Method of Determination | Value |

| Limit of Detection (LOD) | Signal-to-Noise Ratio (3:1) | 0.5 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (10:1) | 1.5 µg/mL |

Biological Activity and Biochemical Pathways of Organothiocyanates Excluding Clinical Human Trial Data

Antimicrobial and Host Defense Mechanisms of Thiocyanates

Thiocyanate (B1210189) (SCN⁻) is a crucial component of the innate immune system, found in various bodily secretions such as saliva, tears, and airway lining fluid. nih.govmdpi.com Its concentration can range from 0.5 to 3 mM in the oral cavity, the most SCN-rich matrix in the body, highlighting its importance in antimicrobial defense. nih.gov

Allylic thiocyanates, particularly those with halogenated aryl groups, have demonstrated notable antimicrobial activity. nih.gov For instance, dichloro-substituted analogs have been found to be effective against a variety of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-sensitive Staphylococcus aureus (MSSA), and two species of Candida. nih.gov Interestingly, these compounds showed selective action, being more effective against Gram-positive than Gram-negative bacteria like P. aeruginosa. nih.gov Copper thiocyanate complexes have also shown significant antimicrobial effects, with the complex exhibiting greater inhibition than the free ligand. mdpi.com

The antimicrobial efficacy of thiocyanates is also influenced by other compounds. For example, the antimicrobial activity of acidified nitrite (B80452) is enhanced by the presence of thiocyanate. asm.org At a concentration of 50 μM, thiocyanate was capable of killing over 99.99% of bacterial cells within 15 minutes in the absence of nitrite. asm.org

Table 1: In Vitro Antimicrobial Activity of Allylic Thiocyanates

| Compound | Pathogen | Inhibition Zone (mm) |

|---|---|---|

| Toluoyl-substituted allylic thiocyanate (2f) | Multiple strains | Moderate |

| Naphthyl-substituted allylic thiocyanate (2g) | Multiple strains | Moderate |

| Fluorophenyl-substituted allylic thiocyanate (2h) | Multiple strains | Moderate |

| Bromo-substituted allylic thiocyanates (2i-j) | Multiple strains | Significant |

| Chloro-substituted allylic thiocyanates (2k-m) | Multiple strains | High |

| Dichloro-substituted analog (2m) | MRSA, MSSA, Candida spp. | Active |

Data sourced from a study on the antimicrobial activity of allylic thiocyanates. nih.gov Inhibition zones are compared to the positive control, Imipenem. "Moderate" and "Significant" are qualitative descriptions from the source.

A primary mechanism of thiocyanate's host defense function involves its interaction with peroxidase enzymes. nih.gov Thiocyanate is the preferred substrate for several peroxidases, including lactoperoxidase (LPO), myeloperoxidase (MPO), eosinophil peroxidase (EPO), gastric peroxidase (GPO), and salivary peroxidase (SPO). nih.govmdpi.com These enzymes catalyze the two-electron oxidation of SCN⁻ by hydrogen peroxide (H₂O₂) to produce hypothiocyanous acid (HOSCN). nih.govmdpi.com

HOSCN is a potent microbicidal agent that effectively kills or neutralizes invading pathogens while being better tolerated by host tissues compared to other reactive oxygen species. nih.gov The formation of HOSCN is a key step in the antimicrobial activity observed in various bodily fluids. mdpi.com For instance, in the oral cavity, the high concentration of SCN⁻ serves as a substrate for peroxidase activity, leading to HOSCN formation and the inhibition of many bacterial species. nih.gov

The interaction of thiocyanate with horseradish peroxidase (HRP) has been studied in detail. nih.gov It was found that thiocyanate binds to HRP under acidic conditions (pH less than 6), with the binding site likely located near the heme group. nih.gov This interaction is similar to that of iodide, suggesting that the oxidation of thiocyanate by H₂O₂ may also occur via a two-electron transfer pathway under acidic conditions. nih.gov

Vascular peroxidase 1 (VPO1) is another heme-containing peroxidase that can oxidize SCN⁻ to generate HOSCN. scispace.com Under physiological conditions, VPO1 utilizes approximately 35% of H₂O₂ for the production of HOSCN. scispace.com

Antioxidant Properties of Thiocyanate Compounds

Beyond its role in host defense, thiocyanate also possesses significant antioxidant properties. nih.govcapes.gov.br It can protect cells from damaging oxidizing agents like hypochlorous acid (HOCl), a potent oxidant produced by MPO. nih.govpnas.org Thiocyanate directly reduces HOCl to the less harmful HOSCN, thereby mitigating potential tissue damage. nih.gov

The antioxidant function of thiocyanate is particularly important in inflammatory conditions where MPO is released by white blood cells. pnas.org By competing with chloride ions (Cl⁻) as a substrate for MPO, SCN⁻ limits the production of the highly reactive HOCl. pnas.org Even at low concentrations, SCN⁻ effectively competes with Cl⁻, shifting the enzymatic output towards the less toxic HOSCN. pnas.org

Studies have shown that SCN⁻ can protect various cell types, including lung, nervous, pancreatic, and endothelial cells, from the toxicity of the MPO-H₂O₂-Cl⁻ system. nih.gov Furthermore, in the presence of lactoperoxidase, thiocyanate can detoxify the buildup of H₂O₂. nih.govpnas.org This protective effect is crucial in conditions like cystic fibrosis, where there is an imbalance in oxidant production. pnas.org Manganese porphyrin antioxidants formulated with thiocyanate have shown an enhanced ability to protect human bronchiolar epithelial cells against HOCl and glycine (B1666218) chloramine (B81541) toxicity. semanticscholar.org

Role in Biochemical Detoxification Pathways (e.g., Cyanide Metabolism)

Thiocyanate plays a vital role in the detoxification of cyanide (CN⁻). msdvetmanual.comoup.com The primary pathway for this detoxification is the conversion of cyanide to the much less toxic thiocyanate, a reaction catalyzed by the mitochondrial enzyme rhodanese. msdvetmanual.comnih.gov This process is dependent on the availability of a sulfur donor, typically thiosulfate. msdvetmanual.com

In cases of cyanide exposure, such as from certain foods or tobacco smoke, the body's rhodanese pathway works to convert the toxic cyanide into thiocyanate, which is then primarily excreted in the urine. msdvetmanual.comnih.gov This detoxification mechanism is essential for preventing the fatal consequences of cyanide poisoning, which involves the inhibition of mitochondrial cytochrome c oxidase. msdvetmanual.comwikipedia.org

However, high concentrations of thiocyanate can sometimes interfere with certain industrial cyanide removal processes, such as adsorption by activated carbon. google.com In some wastewater treatment methods, thiocyanate itself needs to be degraded, although it is generally more stable and harder to break down than cyanide. mdpi.com

Involvement in Glucosinolate Metabolism and Plant-Derived Cyanogens

In the plant kingdom, particularly in species of the order Brassicales, thiocyanates are known products of glucosinolate metabolism. mdpi.comresearchgate.net Glucosinolates are secondary metabolites that, upon tissue damage, are hydrolyzed by the enzyme myrosinase. mdpi.com While this hydrolysis typically leads to the formation of isothiocyanates, the presence of a specifier protein called thiocyanate-forming protein (TFP) can direct the reaction to produce organic thiocyanates instead. mdpi.comnih.gov

The formation of specific thiocyanates, such as allylthiocyanate, is dependent on the structure of the glucosinolate and the specific TFP present. nih.gov For example, the TFP from Thlaspi arvense has been shown to produce allylthiocyanate from the corresponding allylglucosinolate. nih.gov In some plants, like Alliaria petiolata (garlic mustard), glucosinolate-derived thiocyanates can be further metabolized to release hydrogen cyanide (HCN), adding another layer to the plant's chemical defense system. frontiersin.org

The production of thiocyanates from glucosinolates is influenced by factors such as pH. mdpi.com For instance, the formation of thiocyanates from benzyl-, allyl-, and 4-methylthiobutyl-glucosinolates is favored at a pH greater than 8 in the presence of TFP. mdpi.com

Table 2: Glucosinolate-Derived Thiocyanates and Their Precursors

| Thiocyanate | Precursor Glucosinolate | Plant Source Example |

|---|---|---|

| Benzyl (B1604629) thiocyanate | Glucotropaeolin | Tropaeolum majus |

| Allyl thiocyanate | Sinigrin | Brassica nigra, Alliaria petiolata frontiersin.org |

| 4-Methylthiobutyl thiocyanate | Glucoerucin | Eruca sativa |

This table provides examples of thiocyanates derived from glucosinolates. The presence and concentration of these compounds can vary significantly between plant species and even different tissues of the same plant.

Inhibition of Specific Biological Targets by Thiocyanate Derivatives

Certain thiocyanate derivatives have been shown to inhibit the activity of specific enzymes, highlighting their potential as modulators of biological pathways.

The oxidant hypothiocyanous acid (HOSCN), produced from thiocyanate by peroxidases, has been shown to cause dysfunction of endothelial nitric oxide synthase (eNOS), an enzyme with some structural and functional similarities to COX. portlandpress.com This occurs through the targeting of the enzyme's zinc-thiol cluster. portlandpress.com

Furthermore, some studies have investigated the inhibition of other enzymes by thiocyanate compounds. For example, potassium thiocyanate has been shown to inhibit the activities of trypsin and chymotrypsin. nih.gov Additionally, certain 1,2,4-oxadiazole (B8745197) thioether derivatives, synthesized from thiocyanate precursors, have demonstrated inhibitory potential against xanthine (B1682287) oxidase, acetylcholinesterase, and butyrylcholinesterase. uludag.edu.truludag.edu.tr

Antiparasitic and Anticancer Activities of Thiocyanate Derivatives

A significant body of research highlights the potential of thiocyanate-containing compounds as therapeutic agents against parasitic infections and cancer. nih.govrsc.orgresearchgate.net The thiocyanate moiety can be incorporated into various molecular scaffolds to produce derivatives with potent biological activity.